Cimigenoside Exhibits 1.38-fold Higher Cytotoxic Potency than Cisplatin in A549 Lung Cancer Cells
In a direct head-to-head comparison using A549 non-small cell lung cancer cells, Cimigenoside demonstrated superior cytotoxic potency relative to the standard chemotherapeutic agent Cisplatin. The IC50 of Cimigenoside was determined to be 22.80 ± 0.93 μmol/L, which is significantly lower (more potent) than the IC50 of Cisplatin, measured at 31.57 ± 1.53 μmol/L in the same experimental system [1]. This represents a 1.38-fold increase in potency for Cimigenoside. Furthermore, the combination of Cimigenoside (at its IC20 of 4.39 μmol/L) with Cisplatin (at its IC20 of 5.09 μmol/L) resulted in enhanced total apoptosis and reduced cell necrosis compared to either agent alone, confirming functional synergy [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 22.80 ± 0.93 μmol/L (Cimigenoside) |
| Comparator Or Baseline | 31.57 ± 1.53 μmol/L (Cisplatin) |
| Quantified Difference | Cimigenoside is 1.38-fold more potent (lower IC50) |
| Conditions | A549 human lung adenocarcinoma cells; 48-hour treatment; CCK-8 assay |
Why This Matters
This demonstrates Cimigenoside's potential as a more potent cytotoxic scaffold than a frontline chemotherapeutic in this model, justifying its selection for lung cancer drug discovery and combination regimen development.
- [1] Li H, Liu W, Wang C. Mechanism of the effect of cimigenoside combined with cisplatin on lipid metabolism and A549 cell proliferation and apoptosis. J Beijing Univ Tradit Chin Med. 2025;48(10):1377-1389. View Source
